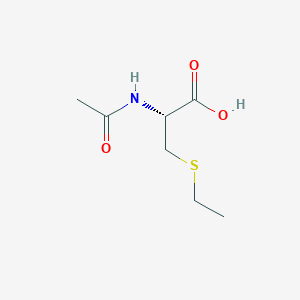
N-Acetil-S-etil-L-cisteína
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-Acetyl-S-ethyl-L-cysteine involves chemical reactions that incorporate acetyl and ethyl groups into the L-cysteine molecule. One method for synthesizing derivatives of L-cysteine, such as N-Acetyl-S-ethyl-L-cysteine, includes the reaction of N-acetyl-L-cysteine with specific reagents to introduce the ethyl group, showcasing the compound's synthetic accessibility and the ability to modify its structure for various studies and applications (Kinuta et al., 1996).
Molecular Structure Analysis
The molecular structure of N-Acetyl-S-ethyl-L-cysteine has been elucidated through techniques such as X-ray diffraction analysis, revealing the arrangement of its atoms and the spatial configuration. The compound exhibits a specific arrangement that impacts its chemical behavior and interactions with other molecules. Studies on similar compounds have detailed their crystal and molecular structures, providing insights into the structural characteristics that influence their physical and chemical properties (Lee & Suh, 1980).
Chemical Reactions and Properties
N-Acetyl-S-ethyl-L-cysteine participates in various chemical reactions, reflecting its reactivity and the influence of its molecular structure on these processes. Its acetyl and ethyl groups play crucial roles in its chemical behavior, including reactions involving the sulfur atom, which is a key feature of its structure. The compound's reactivity has been explored in the context of its potential to form complexes and undergo transformations relevant to biochemical and industrial applications (Duffel & Jakoby, 1982).
Aplicaciones Científicas De Investigación
Oftalmología: Protección de la retina
NACET ha demostrado ser más eficiente que la N-acetil-L-cisteína (NAC) en la prevención del daño oxidativo en las células epiteliales del pigmento retinal. Reacciona más rápidamente con los agentes oxidantes y aumenta la reserva intracelular de glutatión reducido (GSH), que actúa como una defensa antioxidante natural .
Química analítica: Detección espectrofotométrica
Se ha desarrollado un nuevo método espectrofotométrico de inyección en flujo para la determinación de NACET. Este método se basa en la reducción de los complejos Cu(II)-ligando a complejos Cu(I)-ligando cromóforos con NACET, lo cual es útil para los laboratorios de control de calidad debido a su alta tasa de muestreo y bajos costos .
Investigación sobre la neurodegeneración: Potencial neuroprotector
NACET se está evaluando por su potencial neuroprotector en la prevención del envejecimiento cognitivo y la demencia. Se considera útil en terapias para contrarrestar enfermedades neurodegenerativas como el Parkinson y el Alzheimer debido a sus actividades antioxidantes y antiinflamatorias .
Investigación antiinflamatoria: Gestión de la inflamación y el dolor
Los estudios han demostrado que NACET puede reducir la inflamación y el dolor en afecciones como la infección por Leishmania amazonensis en ratones. Afecta los parámetros de estrés oxidativo e inflamación, como los niveles de citocinas y la activación de los mastocitos .
Investigación sobre el tratamiento del VIH: Propiedades antivirales
Se ha informado que NACET inhibe la replicación del VIH. Aumenta las reservas celulares de captadores de radicales libres y puede servir como sustrato para la glutatión transferasa microsomal, lo cual es crucial en la defensa del cuerpo contra las infecciones virales .
Biología redox: Efectos antioxidantes
NACET es un precursor del potente antioxidante glutatión y se ha utilizado como antioxidante cuando el estrés oxidativo es un factor impulsor. Se ha demostrado que afecta el crecimiento neoplásico en las etapas preventivas, preneoplásicas y de tratamiento .
Metabolismo del glutatión: Desintoxicación y apoyo antioxidante
NACET actúa como un precursor de la producción de glutatión, ayudando en la desintoxicación y apoyando la salud general. Juega un papel crucial en la protección del cuerpo contra el estrés oxidativo y el daño causado por los radicales libres .
Direcciones Futuras
N-Acetyl-S-ethyl-L-cysteine has been shown to possess more favorable pharmacokinetic properties than N-acetyl-L-cysteine, both in terms of cellular permeability and bioavailability in vivo . It is able to cross the blood-brain barrier and enhance glutathione in human primary endothelial cells . These properties suggest potential applications in the treatment of various neurological and cardiovascular disorders .
Mecanismo De Acción
Target of Action
N-Acetyl-S-ethyl-L-cysteine (NACET) is a derivative of the amino acid L-cysteine . It is a precursor to the powerful antioxidant glutathione . The primary targets of NACET are the cells where it acts as an antioxidant, reducing oxidative stress .
Mode of Action
NACET interacts with its targets by increasing the levels of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species (ROS) . It also acts as a free radical scavenger, directly neutralizing harmful radicals in the body .
Biochemical Pathways
NACET affects the glutathione pathway. Glutathione is a tripeptide composed of cysteine, glycine, and glutamic acid. It plays a crucial role in cellular defense against oxidative stress . By increasing the levels of glutathione, NACET enhances the body’s ability to neutralize ROS, thereby protecting cells from oxidative damage .
Pharmacokinetics
The esterification of the carboxyl group of N-acetyl-L-cysteine (NAC) increases its lipophilicity, thus improving its pharmacokinetics . This means that NACET can be more readily absorbed and distributed in the body, enhancing its bioavailability .
Result of Action
The molecular and cellular effects of NACET’s action primarily involve the reduction of oxidative stress. By increasing glutathione levels and acting as a free radical scavenger, NACET protects cells from oxidative damage . This can have a wide range of effects, including the inhibition of protein synthesis, inhibition of DNA replication, and induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NACET. For instance, oxidative stress conditions can enhance the antioxidant activity of NACET . Furthermore, the presence of certain substances, such as lipopolysaccharide (LPS), can increase the cytotoxicity of NACET .
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-ethylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVHABSINROVJJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185313 | |
| Record name | L-Cysteine, N-acetyl-S-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31386-36-4 | |
| Record name | L-Cysteine, N-acetyl-S-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031386364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteine, N-acetyl-S-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






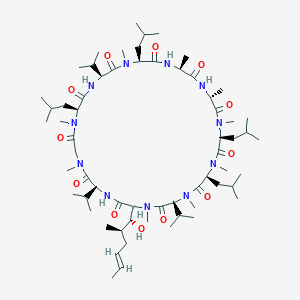
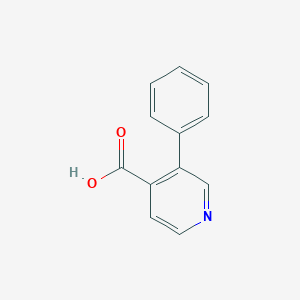

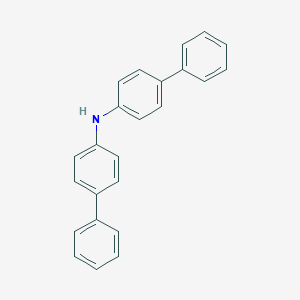
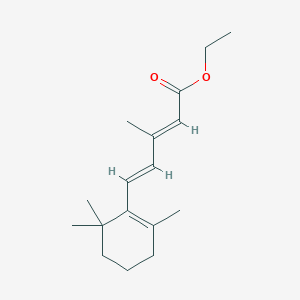
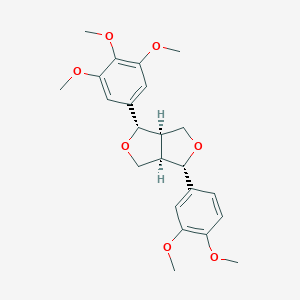
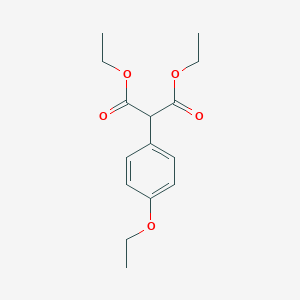
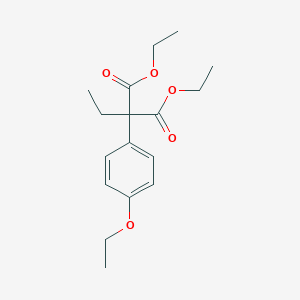

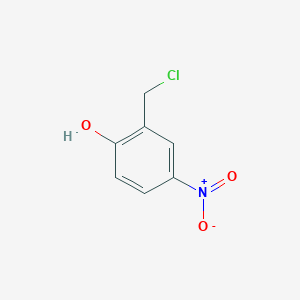
![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)